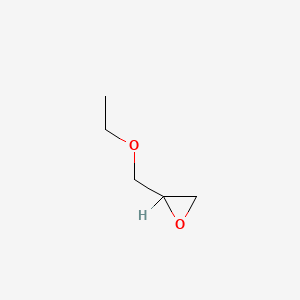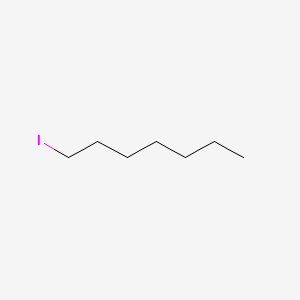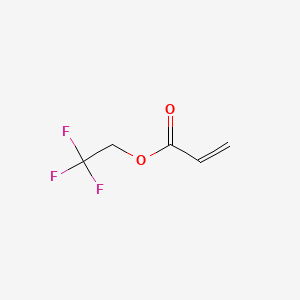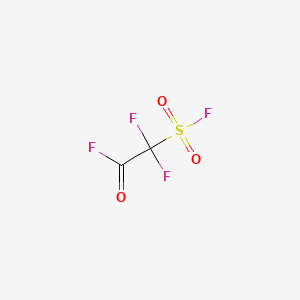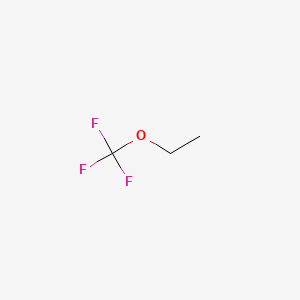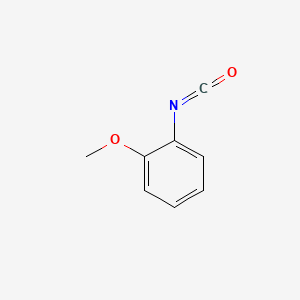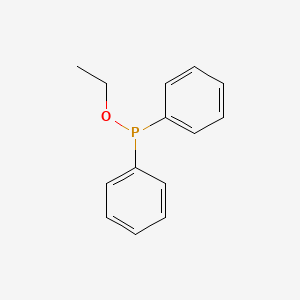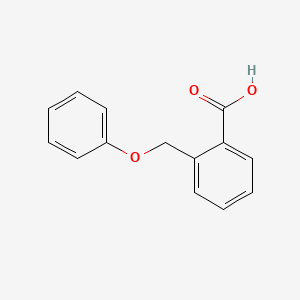
1-(4-Methylphenyl)cyclopentanecarboxylic acid
Übersicht
Beschreibung
1-(4-Methylphenyl)cyclopentanecarboxylic acid is a compound that can be associated with cyclopentane derivatives, which are of significant interest in pharmaceutical research due to their structural features and potential biological activities. Although the provided papers do not directly discuss 1-(4-Methylphenyl)cyclopentanecarboxylic acid, they do provide insights into related cyclopentane derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of cyclopentane derivatives is a key area of research due to their relevance in drug design. For instance, the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, a useful intermediate for S1P1 receptor agonists, has been achieved with high enantiomeric and diastereomeric excess, demonstrating the potential for producing gram quantities of such compounds . Additionally, the synthesis of 1-amino-1,3-cyclopentanedicarboxylic acid and its isomers has been reported, which are important due to their excitatory effects on mammalian neurons . These studies highlight the importance of stereochemistry and the ability to produce specific isomers in high purity, which is likely relevant for the synthesis of 1-(4-Methylphenyl)cyclopentanecarboxylic acid as well.
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives is crucial for their biological activity. For example, the conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid have been investigated using DFT calculations, revealing that the cis stereoisomer has a more restricted conformational space than the trans derivative . This information is pertinent to understanding the conformational behavior of similar compounds, such as 1-(4-Methylphenyl)cyclopentanecarboxylic acid, which may influence their biological activity.
Chemical Reactions Analysis
Cyclopentane derivatives can undergo various chemical reactions that modify their structure and properties. The Beckmann rearrangement of a cyclopentathiophenacetic acid derivative has been explored, providing a route to different bicyclic systems . Such reactivity studies are essential for developing synthetic pathways and understanding the chemical behavior of cyclopentane derivatives, including 1-(4-Methylphenyl)cyclopentanecarboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives are closely linked to their function as pharmaceutical intermediates. Cyclopentane-1,3-diones have been studied as isosteres for the carboxylic acid functional group, exhibiting similar acidity and lipophilicity, which are important parameters for drug design . Moreover, the electrolytic dissociation of cyclopentanedicarboxylic acids has been analyzed, providing insights into the distribution of active and inactive forms in solutions . These properties are likely relevant to the behavior of 1-(4-Methylphenyl)cyclopentanecarboxylic acid in biological systems.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Industry
-
Fragrance Industry
-
Dye Synthesis
-
Organic Chemistry Research
-
Synthesis of Carboxylic Acids
-
Proteomics Research
Safety And Hazards
Zukünftige Richtungen
Cyclopentanecarboxylic acid finds diverse applications in various domains. In the pharmaceutical industry, it’s used as an intermediate in the synthesis of a variety of drugs . It also finds application in the synthesis of dyes and in organic chemistry research . The future directions for 1-(4-Methylphenyl)cyclopentanecarboxylic acid could be similar, given its structural similarity to cyclopentanecarboxylic acid.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10-4-6-11(7-5-10)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDWTRWSHHGVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001527 | |
| Record name | 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)cyclopentanecarboxylic acid | |
CAS RN |
80789-75-9 | |
| Record name | 1-(4-Methylphenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80789-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)cyclopentanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 80789-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylphenyl)cyclopentanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



